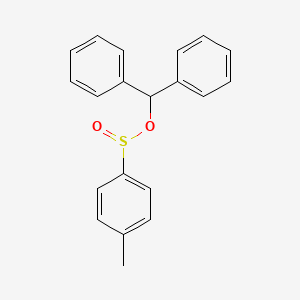
Benzhydryl 4-methylbenzenesulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzhydryl 4-methylbenzenesulfinate is an organic compound that has garnered attention due to its potential applications in various fields of research and industry. This compound is characterized by the presence of a benzhydryl group attached to a 4-methylbenzenesulfinate moiety, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzhydryl 4-methylbenzenesulfinate typically involves the reaction of benzhydrol with 4-methylbenzenesulfinyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Benzhydryl 4-methylbenzenesulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl 4-methylbenzenesulfonate.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include benzhydryl 4-methylbenzenesulfonate, benzhydryl sulfide, and various substituted benzhydryl derivatives .
Aplicaciones Científicas De Investigación
Benzhydryl 4-methylbenzenesulfinate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of benzhydryl 4-methylbenzenesulfinate involves its interaction with various molecular targets. The benzhydryl group can interact with biological membranes, altering their properties and affecting cellular functions. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparación Con Compuestos Similares
Diphenylmethane: Shares the benzhydryl core structure but lacks the sulfinyl group.
Benzhydryl 4-methylbenzenesulfonate: An oxidized form of benzhydryl 4-methylbenzenesulfinate.
Benzhydryl sulfide: A reduced form of the compound
Uniqueness: this compound is unique due to the presence of both the benzhydryl and sulfinyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
17447-59-5 |
|---|---|
Fórmula molecular |
C20H18O2S |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
benzhydryl 4-methylbenzenesulfinate |
InChI |
InChI=1S/C20H18O2S/c1-16-12-14-19(15-13-16)23(21)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3 |
Clave InChI |
JMTJPCZXIPDWNM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)OC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
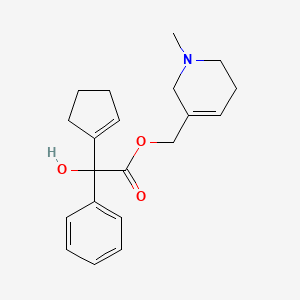

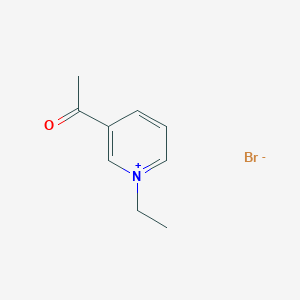
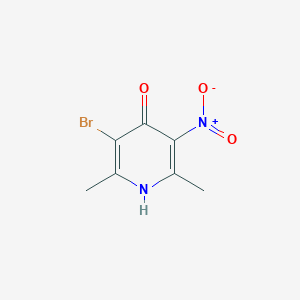
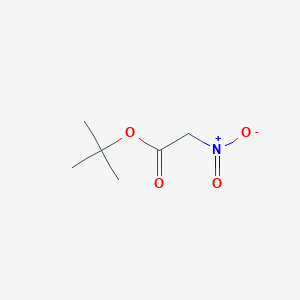
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
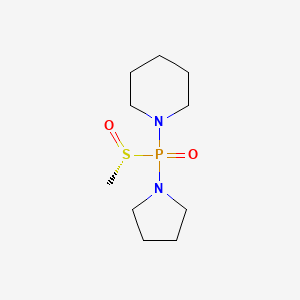
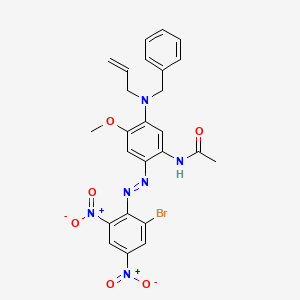
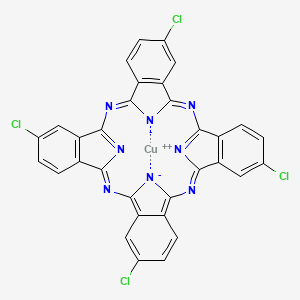
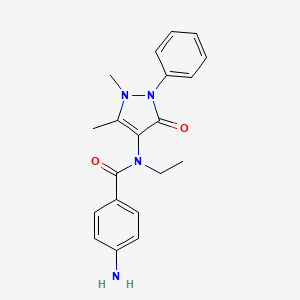
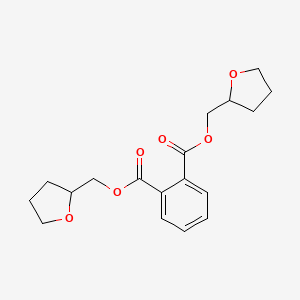
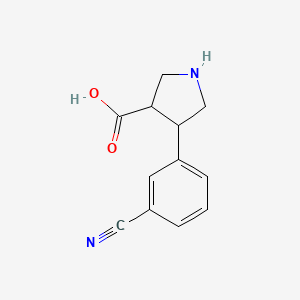
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736465.png)
